molecular formula C11H13N3O B2561037 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine CAS No. 2201163-02-0

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

Katalognummer: B2561037
CAS-Nummer: 2201163-02-0
Molekulargewicht: 203.245
InChI-Schlüssel: XHUCZWAIFLZIPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them valuable in the development of new therapeutic agents . The unique structure of this compound, featuring a cyclopropylethoxy group, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a convenient two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow synthesis and automated reactors may be utilized to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine compounds .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives, including 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, exhibit significant anticancer properties. A study highlighted the interaction of imidazo[1,2-b]pyridazines with PIM kinases, which are implicated in hematopoietic malignancies and solid tumors. These compounds demonstrated low nanomolar potency in inhibiting PIM kinases, leading to impaired survival of leukemia cells in vitro .

Table 1: Summary of Anticancer Studies on Imidazo[1,2-b]pyridazine Derivatives

Compound NameTarget KinaseIC50 (nM)Cell Line TestedReference
K00135PIM Kinase<10Human leukemia
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazinePIM KinaseTBDTBDTBD

1.2 Neuroprotective Potential

The compound has also been investigated for its neuroprotective effects. A series of studies focused on the binding affinities of imidazo[1,2-b]pyridazines to amyloid plaques associated with Alzheimer's disease. These derivatives showed promising results as potential imaging agents for positron emission tomography (PET), with binding affinities ranging from 11 nM to over 1000 nM .

Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Amyloid Plaques

Compound NameBinding Affinity (nM)ApplicationReference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11PET Imaging
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazineTBDTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at the 6-position significantly influence the biological activity and selectivity of these compounds against various targets .

Case Studies and Clinical Implications

Recent case studies have illustrated the clinical implications of utilizing imidazo[1,2-b]pyridazine derivatives in therapeutic settings. For instance, a study demonstrated that K00135 effectively inhibited the growth of human acute myeloid leukemia cells while sparing normal cells . Such findings underscore the potential for developing targeted therapies with reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic potentials, drawing from various studies and research findings.

Structure-Activity Relationship (SAR)

The imidazo[1,2-b]pyridazine scaffold has been recognized for its diverse biological activities. The introduction of substituents such as the cyclopropylethoxy group can significantly influence the compound's pharmacological properties.

Substituent Effect on Activity
CyclopropylethoxyEnhances solubility and bioavailability
Hydroxy or amino groupsPotentially increases interaction with targets

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit various kinases, including BCR-ABL and TAK1, which are critical in cancer progression and inflammatory pathways .
  • Non-covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic structure.

Pharmacological Studies

Recent studies have evaluated the efficacy of this compound against various biological targets:

  • Antifungal Activity : In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited significant antifungal activity against Madurella mycetomatis, with IC50 values as low as 0.9 μM for certain derivatives compared to standard treatments like itraconazole (IC50 = 1.1 μM) .
  • Kinase Inhibition : Research indicates that compounds containing the imidazo[1,2-b]pyridazine moiety can effectively inhibit BCR-ABL kinase with IC50 values in the nanomolar range (e.g., 8.5 nM) and exhibit strong cytotoxicity against K562 leukemia cells (IC50 < 2 nM) .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were assessed on various cancer cell lines, showing dose-dependent activity particularly against colon and breast cancer cells .

Study 1: Antifungal Efficacy

A study synthesized several imidazo[1,2-b]pyridazine derivatives and tested their antifungal effects. The most promising compound showed an IC50 value significantly lower than traditional therapies, indicating a potential new treatment avenue for eumycetoma .

Study 2: Cancer Cell Lines

In another investigation focusing on kinase inhibitors, compounds were tested against multiple myeloma cell lines. The lead compound demonstrated effective inhibition of cell growth at low concentrations (GI50 = 30 nM), suggesting its potential as a therapeutic agent in hematological malignancies .

Eigenschaften

IUPAC Name

6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCZWAIFLZIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.